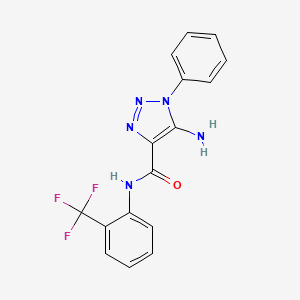

5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, a class of heterocyclic molecules notable for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . The core structure consists of a triazole ring substituted at position 1 with a phenyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity. The amino group at position 5 contributes to hydrogen-bonding interactions, which are critical for target binding .

Properties

IUPAC Name |

5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O/c17-16(18,19)11-8-4-5-9-12(11)21-15(25)13-14(20)24(23-22-13)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLPTMEMNACQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound.

Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:

Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems could be used.

Catalyst Recycling: Efficient recycling of catalysts, especially expensive ones like palladium, to reduce costs.

Purification: Advanced purification techniques such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the trifluoromethyl group, potentially leading to the formation of various reduced derivatives.

Substitution: The phenyl and trifluoromethylphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

Drug Development: Due to its potential biological activity, it can be a lead compound in the development of new pharmaceuticals, particularly for targeting specific diseases.

Industry

Material Science: The compound’s unique properties can be exploited in the development of new materials with specific functionalities, such as coatings or polymers.

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions, stabilizing the compound within the active site of enzymes or receptors.

Comparison with Similar Compounds

Electronic and Steric Effects

Pharmacokinetic Implications

- Lipophilicity : The trifluoromethyl group increases logP values relative to analogs with polar substituents (e.g., hydroxyethyl in ), favoring blood-brain barrier penetration .

- Solubility: Compounds with hydrophilic groups (e.g., acetylamino in ) exhibit higher aqueous solubility, whereas the target compound’s trifluoromethyl group may necessitate formulation adjustments.

Biological Activity

5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 950242-81-6) is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 347.29 g/mol

Anti-Cancer Properties

Recent studies have highlighted the potential of triazole derivatives, including this compound, as anti-cancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

Case Study: Inhibition of Cancer Cell Growth

A comprehensive screening of triazole derivatives against a panel of 60 human cancer cell lines revealed significant growth inhibition. The compound demonstrated an effective concentration (EC50) in the low micromolar range (approximately 400 nM), indicating potent anti-cancer activity. The mechanism involves the modulation of reactive oxygen species (ROS) levels and apoptosis induction in cancer cells .

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.4 | Induction of apoptosis via ROS modulation |

| MCF7 (Breast Cancer) | 0.5 | Inhibition of NF-κB signaling |

| K562 (Leukemia) | 0.6 | Disruption of glutathione homeostasis |

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression:

- NF-κB Pathway Inhibition : The compound has been shown to inhibit the NF-κB pathway, which is crucial in regulating immune response and cell survival. By disrupting this pathway, the compound promotes apoptosis in cancer cells .

- ROS Generation : The increase in ROS levels leads to oxidative stress, further triggering apoptotic pathways in malignant cells .

- Cytogenotoxic Effects : Studies have indicated that triazole derivatives can exhibit cytogenotoxic effects, impacting DNA integrity and leading to cell death .

Pharmacological Profiles

The pharmacological profile of this compound suggests potential applications beyond oncology:

- Antimicrobial Activity : Preliminary studies indicate that triazole compounds may possess antimicrobial properties, making them candidates for further exploration in infectious disease management.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, suggesting potential use in inflammatory diseases.

Q & A

Basic: What are the established synthetic routes for 5-amino-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of triazole-carboxamide derivatives typically involves:

- Step 1: Condensation of aniline derivatives (e.g., 2-(trifluoromethyl)aniline) with isocyanides to form carboximidoyl chlorides .

- Step 2: Cyclization using sodium azide (NaN₃) to construct the 1,2,3-triazole core .

- Step 3: Functionalization at the 4-position with a carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .

Optimization Strategies:

- Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity .

- Monitor temperature (50–80°C) to balance reaction rate and byproduct formation .

- Employ microwave-assisted synthesis for reduced reaction time and improved yields .

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

Key characterization techniques include:

- 1H/13C NMR: Assign peaks for triazole protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm in 19F NMR) .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]+) and fragmentation patterns .

- Elemental Analysis: Validate purity (>95%) and stoichiometric ratios of C, H, N .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced: What strategies can mitigate low aqueous solubility for in vitro assays?

Methodological Answer:

Low solubility (common in trifluoromethyl-substituted triazoles ) can be addressed via:

- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain bioactivity .

- Salt Formation: Introduce hydrochloride or sodium salts to enhance polarity .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

- Structural Modifications: Add hydrophilic groups (e.g., PEG chains) to the phenyl or carboxamide moiety .

Advanced: How can researchers assess enzyme selectivity and off-target effects in pharmacological studies?

Methodological Answer:

- Kinase Profiling Panels: Test against >100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Cellular Thermal Shift Assay (CETSA): Validate target engagement in live cells by measuring protein thermal stability shifts .

- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cell lines .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Dose-Response Curves: Replicate experiments with standardized IC50/EC50 protocols (e.g., 72-hour viability assays) .

- Structural Validation: Confirm compound identity via NMR and HPLC for batch-to-batch consistency .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-fluorophenyl derivatives ) to identify SAR trends.

Advanced: What in silico methods predict binding modes and affinity for target enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- Molecular Dynamics (GROMACS): Simulate binding stability over 100-ns trajectories .

- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations to prioritize synthetic targets .

Basic: What in vitro models are suitable for evaluating pharmacological potential?

Methodological Answer:

- Cancer Cell Lines: Use NCI-60 panels to screen for antiproliferative activity .

- Calcium Mobilization Assays: Measure GPCR modulation in CHO-K1 cells (e.g., FLIPR Tetra system) .

- Enzyme Inhibition Assays: Quantify IC50 values using fluorogenic substrates (e.g., Z-LYTE for kinases) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications: Replace the phenyl group with heteroaromatics (e.g., pyridyl) to enhance solubility .

- Substituent Effects: Systematically vary trifluoromethyl position (ortho vs. para) to optimize steric/electronic interactions .

- Bioisosteres: Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .

Advanced: What protocols address compound stability and degradation during storage?

Methodological Answer:

- Storage Conditions: Store at -20°C under argon in amber vials to prevent photodegradation .

- Stability Assays: Monitor degradation via HPLC at 0, 1, 3, and 6 months under accelerated conditions (40°C/75% RH) .

- Lyophilization: Prepare lyophilized powders for long-term stability in aqueous buffers .

Advanced: How to validate target engagement in complex cellular models?

Methodological Answer:

- Proteome-Wide Profiling: Use affinity-based chemoproteomics (e.g., isoTOP-ABPP) to map interactomes .

- Transcriptomic Analysis: Perform RNA-seq to identify downstream pathways affected by treatment .

- In Vivo Imaging: Apply PET tracers (e.g., 18F-labeled analogs) for real-time target occupancy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.